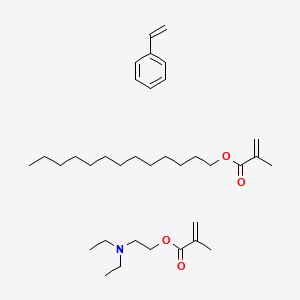
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is a complex compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications. The compound is known for its versatility and is used in fields ranging from polymer chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(diethylamino)ethanol under acidic conditions . Styrene is usually synthesized through the dehydrogenation of ethylbenzene . Tridecyl 2-methylprop-2-enoate can be prepared by esterifying methacrylic acid with tridecyl alcohol .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification processes. For instance, 2-(Diethylamino)ethyl 2-methylprop-2-enoate is produced in reactors where methacrylic acid and 2-(diethylamino)ethanol are combined under controlled temperatures and pressures . Styrene production involves catalytic dehydrogenation of ethylbenzene in the presence of steam . Tridecyl 2-methylprop-2-enoate is produced similarly to its laboratory synthesis but on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: N-oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amines.
Scientific Research Applications
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is used in various scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active components that interact with biological targets . The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity . The styrene component can undergo polymerization, forming long chains that contribute to the material’s properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dimethylamino)ethoxy ethanol
- 2-(Carbamoylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for the creation of materials with tailored properties, making it highly versatile in various applications .
Properties
CAS No. |
65086-64-8 |
|---|---|
Molecular Formula |
C35H59NO4 |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methylprop-2-enoate;styrene;tridecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2.C10H19NO2.C8H8/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-17(18)16(2)3;1-5-11(6-2)7-8-13-10(12)9(3)4;1-2-8-6-4-3-5-7-8/h2,4-15H2,1,3H3;3,5-8H2,1-2,4H3;2-7H,1H2 |
InChI Key |
IZYDLEZURJXHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C(=C)C.CCN(CC)CCOC(=O)C(=C)C.C=CC1=CC=CC=C1 |
Related CAS |
65086-64-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
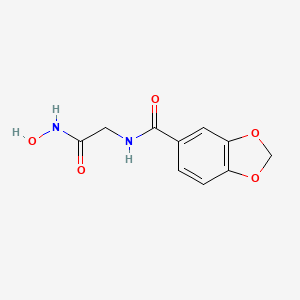
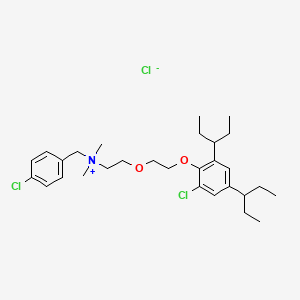
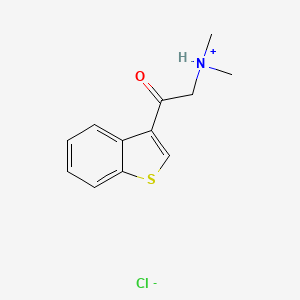
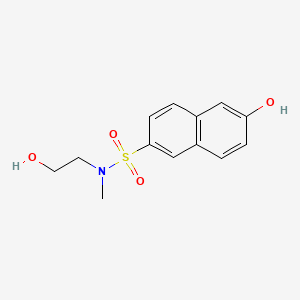

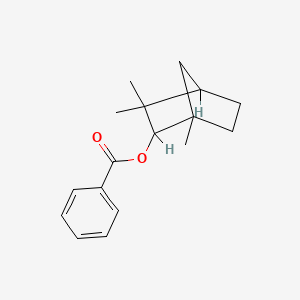
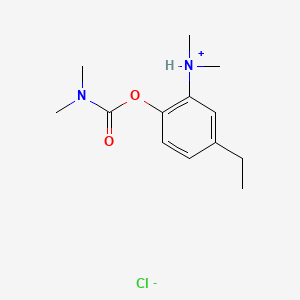
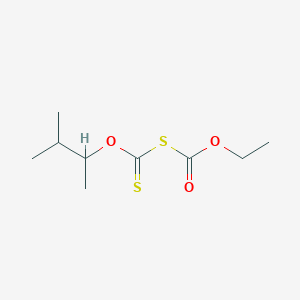
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
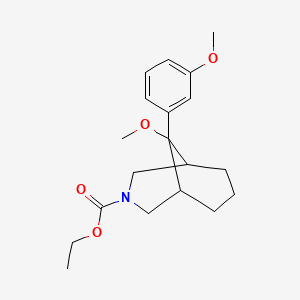
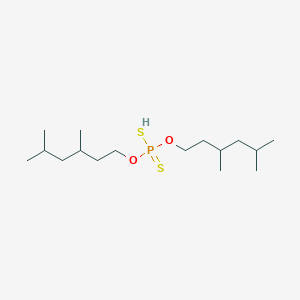
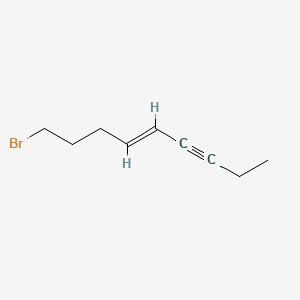
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
